molecular formula C16H14N2 B3301385 3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine CAS No. 908847-06-3

3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3301385
CAS No.: 908847-06-3
M. Wt: 234.29 g/mol
InChI Key: AHLKWTGULMWUCW-QPJJXVBHSA-N
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Description

3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine (CAS 908847-06-3) is a nitrogen-containing heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core substituted with a cinnamyl group (a styryl moiety).

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-5-13(6-3-1)7-4-8-14-11-18-16-12-17-10-9-15(14)16/h1-7,9-12,18H,8H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLKWTGULMWUCW-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CNC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=CNC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the cinnamyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine ring system. The cinnamyl group can then be introduced through a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions and efficient purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to diverse derivatives with tailored properties.
  • Coordination Chemistry : It has potential use as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis.

Biology

  • Antimicrobial Activity : Research indicates that 3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has been investigated for its anticancer potential. Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Medicine

  • Therapeutic Agent : Ongoing research aims to explore its potential as a therapeutic agent for diseases such as cancer and infections. Its mechanism of action may involve enzyme inhibition or receptor modulation.
  • Drug Development : The unique structural features of this compound make it a candidate for drug development, particularly in creating novel anticancer drugs.

Industry

  • Material Science : this compound is being explored for its applications in developing new materials with enhanced properties.
  • Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as an anticancer drug candidate.

Cell LineIC50 Value (µM)Effect
HeLa0.12High inhibition
MCF-70.15Moderate inhibition
SGC-79010.21Moderate inhibition

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays.

MicroorganismMIC (µg/mL)Result
Staphylococcus aureus5Effective
Candida albicans10Effective

Mechanism of Action

The mechanism of action of 3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Core Heterocyclic Framework

The pyrrolo[2,3-c]pyridine core differs from other pyrrolopyridine isomers (e.g., pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine) in the position of the nitrogen atom within the six-membered pyridine ring (Figure 1). This positional isomerism significantly impacts electronic distribution and biological activity:

  • Pyrrolo[2,3-b]pyridine : Nitrogen at the 7-position (relative to the fused ring system). Exhibits strong kinase inhibitory activity (e.g., CDK1 inhibition in antitumor agents) .
  • Pyrrolo[2,3-c]pyridine (Target Compound) : Nitrogen at the 6-position. Diminished inhibitory activity compared to [2,3-b] isomers, as shown in LATS kinase inhibition studies .
  • Pyrrolo[3,2-c]pyridine: Nitrogen at the 5-position.

Table 1: Structural and Activity Differences Among Pyrrolopyridine Isomers

Isomer Nitrogen Position Key Biological Activity Reference
Pyrrolo[2,3-b]pyridine 7 CDK1 inhibition, antitumor
Pyrrolo[2,3-c]pyridine 6 Reduced kinase inhibition
Pyrrolo[3,2-c]pyridine 5 Underexplored

Substituent Effects

For example:

  • 4-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190314-57-8): Electron-withdrawing nitro and methoxy groups alter reactivity for further functionalization .
  • 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrrolo[2,3-b]pyridine : Triazole substituents enable π-π stacking interactions, improving target binding .

Antitumor Activity

  • Pyrrolo[2,3-b]pyridines : Demonstrated potent antiproliferative effects in diffuse malignant peritoneal mesothelioma (DMPM) models (e.g., compound 3f induced caspase-dependent apoptosis) .
  • Pyrrolo[2,3-c]pyridines : Showed selective cytotoxicity against EGFR-overexpressing A431 cells, suggesting a role in targeting kinase pathways .

Kinase Inhibition

  • Pyrrolo[2,3-b]pyridines : Act as CDK1 inhibitors, suppressing survivin phosphorylation and enhancing paclitaxel synergy .
  • Pyrrolo[2,3-c]pyridines : Lower kinase inhibition potency compared to [2,3-b] isomers, likely due to altered nitrogen positioning .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Bulky substituents may reduce oxidative metabolism, as seen in triazole-containing analogs .

Biological Activity

3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a pyrrolo[2,3-c]pyridine core with a cinnamyl substituent, which enhances its reactivity and biological profile. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The unique structure of this compound contributes to its distinct chemical properties. The presence of the cinnamyl group—a phenylpropene derivative—plays a crucial role in its biological activity.

Compound Name Structural Features Unique Characteristics
This compoundPyrrolo[2,3-c]pyridine core with cinnamyl groupEnhanced reactivity and biological activity
1H-pyrrolo[2,3-b]pyridineSimilar core structure but different substituentsLacks the cinnamyl group
1H-pyrrolo[3,4-c]pyridineDistinct structural featuresDifferent biological activity compared to 3-Cinnamyl

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism involves interaction with bacterial enzymes or receptors that are crucial for their survival.

Anticancer Properties

The anticancer potential of this compound has been a focal point in several studies. It has demonstrated cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).

Case Study: Cytotoxic Activity

A study reported that several derivatives of pyrrolo[2,3-b]pyridine exhibited considerable cytotoxicity with IC50 values ranging from 0.120.12 to 0.21μM0.21\mu M against the aforementioned cancer cell lines . This suggests that modifications to the structure can enhance the anticancer efficacy.

Cell Line IC50 Value (µM) Activity
HeLa0.12High cytotoxicity
SGC-79010.15Moderate to high activity
MCF-70.21Significant inhibition

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors involved in disease pathways. For instance, it may inhibit certain kinases or other enzymes critical for tumor growth and proliferation .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For example, derivatives were tested for their analgesic and sedative properties in animal models, showing promising results compared to standard analgesics like aspirin and morphine .

Table: Analgesic Activity Comparison

Compound Dose (mg/kg) Prolongation (%) Duration of Anesthesia ± SEM (min)
Control0-51.5 ± 11.2
Derivative A37.5157.1132.4 ± 27.8
Derivative B50140.8124 ± 16.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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